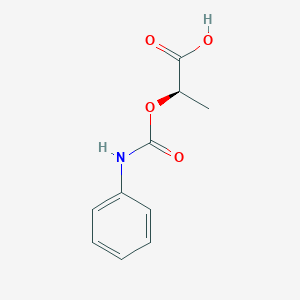

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

描述

®-(+)-2-(Phenylcarbamoyloxy)propionic acid is an organic compound with significant applications in various fields of chemistry and biology. It is known for its chiral properties and is often used in the synthesis of pharmaceuticals and other biologically active molecules. The compound features a propionic acid backbone with a phenylcarbamoyloxy group attached, which contributes to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid typically involves the esterification of propionic acid derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Common reagents used in this synthesis include catalysts such as triethylamine and solvents like dichloromethane.

Industrial Production Methods: Industrial production of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

化学反应分析

Types of Reactions: ®-(+)-2-(Phenylcarbamoyloxy)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the phenylcarbamoyloxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

1.1 Protein Tyrosine Phosphatase Inhibition

One of the notable applications of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid is its role as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are crucial in regulating cellular processes such as growth and differentiation. Compounds derived from this acid have demonstrated selective inhibition of specific PTPs, which is significant for developing treatments for diseases like cancer and diabetes. For instance, a study indicated that derivatives of this compound could inhibit TC-PTP with an IC50 value significantly lower than that of parent compounds, showcasing their potential as therapeutic agents .

1.2 Chiral Auxiliary in Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reaction pathways is beneficial for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals. The use of this compound allows chemists to achieve high enantioselectivity in reactions involving various substrates .

Agricultural Applications

2.1 Herbicide Development

The phenoxy propionic acid class, which includes this compound, has been explored for its herbicidal properties. These compounds exhibit low toxicity and high efficacy against a broad spectrum of weeds, making them suitable candidates for developing safer agricultural chemicals. Research indicates that these compounds can selectively target weed species while minimizing harm to crops, thus enhancing agricultural productivity .

Organic Synthesis

3.1 Synthesis of Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex molecules. Its chemical structure allows it to participate in various reactions, including esterification and amidation, leading to the formation of valuable chemical entities used in pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | TC-PTP | 160 | |

| Derivative A | PTPlB | 200 | |

| Derivative B | Other PTPs | >1000 |

Table 2: Herbicidal Efficacy Comparison

Case Studies

Case Study 1: Development of PTP Inhibitors

In a recent study, researchers synthesized a series of compounds based on this compound aimed at inhibiting TC-PTP. The study found that modifications to the phenyl group significantly enhanced inhibitory activity, leading to the identification of lead compounds with promising therapeutic potential against cancer .

Case Study 2: Agricultural Application

A field trial conducted using formulations containing this compound demonstrated effective control over common weed species with minimal impact on crop yield. The results indicated a significant reduction in weed biomass compared to untreated controls, supporting the compound's viability as an environmentally friendly herbicide alternative .

作用机制

The mechanism of action of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamoyloxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s chiral nature also influences its interaction with different enantiomers of target molecules, contributing to its specificity and potency.

相似化合物的比较

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid: The enantiomer of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid, with different chiral properties and biological activity.

2-(Phenylcarbamoyloxy)acetic acid: A structurally similar compound with a different backbone, leading to variations in chemical reactivity and applications.

2-(Phenylcarbamoyloxy)butyric acid: Another analog with a longer carbon chain, affecting its physical and chemical properties.

Uniqueness: ®-(+)-2-(Phenylcarbamoyloxy)propionic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral targets makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

生物活性

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid, also known as phenylcarbamate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

The structure features a propionic acid moiety linked to a phenylcarbamate group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .

- Modulation of Cytokine Release : Research indicates that this compound may influence cytokine production in immune cells. For instance, it has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 while potentially enhancing anti-inflammatory cytokines like IL-10 .

Anti-inflammatory Activity

Phenylcarbamate derivatives have demonstrated significant anti-inflammatory effects in various experimental models. A study highlighted that compounds with similar structures exhibit reduced inflammation in models of induced arthritis and colitis, suggesting a promising therapeutic application in chronic inflammatory conditions .

Analgesic Effects

The analgesic properties of this compound are attributed to its ability to inhibit pain pathways mediated by COX enzymes. In animal models, it has been effective in reducing pain responses comparable to traditional NSAIDs like ibuprofen .

Case Studies and Research Findings

- In Vitro Studies on Cytokine Modulation :

- Animal Models of Inflammation :

- Comparative Studies with Other NSAIDs :

Data Summary Table

属性

IUPAC Name |

(2R)-2-(phenylcarbamoyloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIHYWQSOXTJFS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033301 | |

| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145987-00-4 | |

| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。